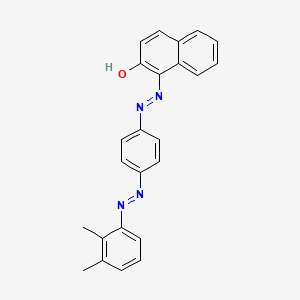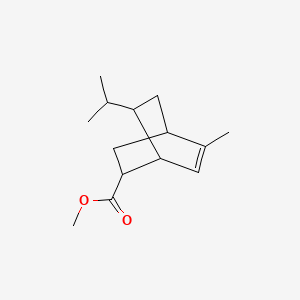
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex structure, which includes a naphthyl group, a sulpho group, and a phenoxyacetic acid moiety. It is commonly used in the production of fluorescent whitening agents and has significant applications in the textile, paper, and detergent industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt typically involves multiple steps. One common method starts with the reduction of nitronaphthalene, followed by sulfonation and further reactions to introduce the phenoxyacetic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulpho group to sulfonic acids or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenoxyacetic acid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .
Wissenschaftliche Forschungsanwendungen
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulpho group and phenoxyacetic acid moiety play crucial roles in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall function of biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares a similar naphthyl and sulpho group structure but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: While it contains the phenoxyacetic acid group, it does not have the naphthyl and sulpho groups present in (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and physical properties. These properties make it particularly effective as a fluorescent whitening agent and useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
85720-95-2 |
|---|---|
Molekularformel |
C18H13NNa2O7S |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
XHNFPIXZIJIJCL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


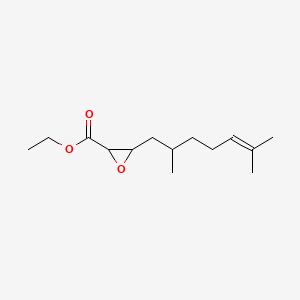
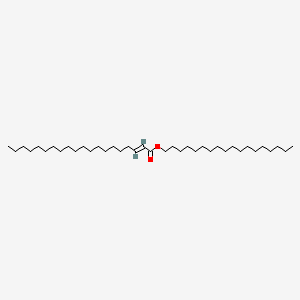
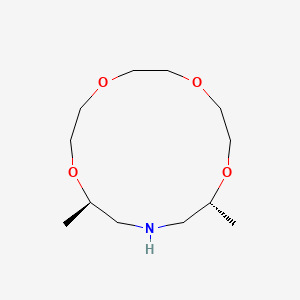
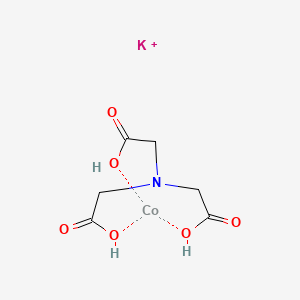
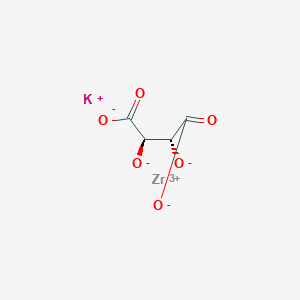
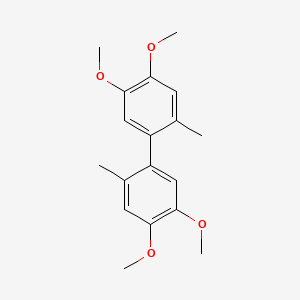

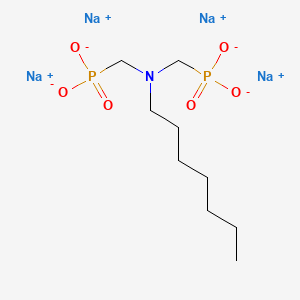
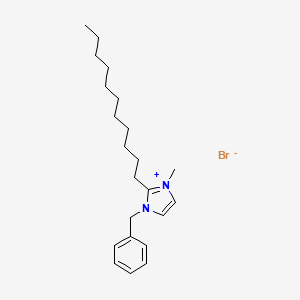
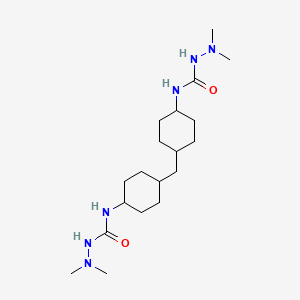
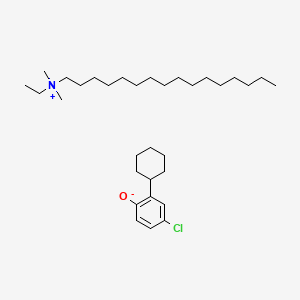
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
